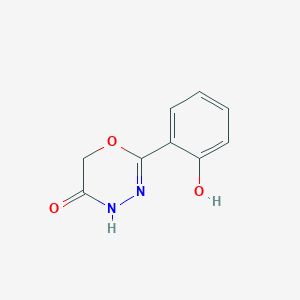

2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one

Description

Properties

IUPAC Name |

2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-7-4-2-1-3-6(7)9-11-10-8(13)5-14-9/h1-4,12H,5H2,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVZQZDBOKWVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NN=C(O1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The oxadiazinone ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the oxadiazinone ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one becomes evident when compared to related compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Oxadiazinone/Oxadiazole Derivatives

Key Observations :

Substituent Effects: The 2-hydroxyphenyl group in the target compound may enhance polarity and hydrogen-bonding capacity compared to 4-bromophenyl (electron-withdrawing) or 4-methoxyphenyl (electron-donating) substituents in analogs . This could influence solubility and receptor interactions in biological systems.

Ring System Variations: The 5,6-dihydro-4H-1,3,4-oxadiazin-5-one core provides partial saturation, which may reduce aromaticity compared to fully conjugated systems like 1,3,4-oxadiazole-2(3H)-thione . This could affect stability or reactivity in synthetic pathways. Cyclopenta-oxazinone derivatives (e.g., 2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[e][1,3]oxazin-4-one) incorporate fused cyclopentane rings, which add steric bulk and rigidity compared to simpler oxadiazinones .

Biological Activity: While direct biological data for the target compound are unavailable, structurally related 1,3,4-oxadiazole-2(3H)-thiones and phthalazin-one derivatives exhibit antimicrobial properties . For example, phthalazin-one analogs with triazolo/benzazepin moieties show activity against bacterial and fungal strains , suggesting that the oxadiazinone scaffold could be a promising candidate for similar applications.

Synthetic Accessibility :

- The synthesis of 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione involves cyclization of 2-hydroxybenzohydrazide with CS₂ and KOH , a route that may be adaptable to the target compound. In contrast, phthalazin-one derivatives require multi-step reactions involving triazolo and benzazepin ring formations .

Biological Activity

2-(2-Hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 239.23 g/mol

- CAS Number : 1218-69-5

- Structure : The oxadiazin ring contributes to its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of salicylic acid derivatives with hydrazine and other reagents under controlled conditions. The process yields a compound that can be further purified through crystallization techniques.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazines exhibit significant antimicrobial properties. For instance:

- Inhibition of Pathogens : Compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain oxadiazine derivatives demonstrated antimicrobial activity with minimum inhibitory concentrations (MIC) in the micromolar range against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Several studies have explored the anticancer potential of oxadiazine derivatives:

- Cell Line Studies : Compounds derived from the oxadiazine framework have been tested on human cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer). Results indicated moderate to good inhibitory activities against these cell lines at concentrations ranging from 10 µM to 100 µM .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes:

- Monoamine Oxidase (MAO) Inhibition : Preliminary assays showed that some oxadiazine derivatives possess moderate inhibitory activity against MAO, which is crucial for the metabolism of neurotransmitters and is a target for antidepressant therapies .

Case Study 1: Antimicrobial Efficacy

A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro analogues were tested for their efficacy against human adenovirus (HAdV). Among these compounds, those with structural similarities to this compound exhibited high selectivity indexes and low cytotoxicity .

Case Study 2: Antitumor Activity

In a study assessing new nitrogen-containing heterocycles including oxadiazines, compounds were synthesized and screened for anticancer activity. The results demonstrated significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for 2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one?

The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting amidoximes with α,β-unsaturated carbonyl derivatives (e.g., maleic anhydride) under reflux in polar solvents like ethanol. For example, details the formation of analogous oxadiazinones using amidoximes and maleic acid, yielding products with 54–69% efficiency. The hydroxyl group in the target compound may require protection (e.g., acetyl or benzyl groups) to prevent side reactions during synthesis .

Q. Which spectroscopic techniques are critical for characterizing oxadiazinone derivatives?

Key methods include:

- 1H/13C NMR : To confirm the oxadiazinone core and substituent positions. For instance, 1H NMR signals between δ 12.55–12.60 ppm (carboxylic protons) and δ 11.31–11.59 ppm (aromatic protons) are indicative of oxadiazinone derivatives ().

- IR Spectroscopy : To identify carbonyl stretches (~1670–1710 cm⁻¹) and hydroxyl vibrations (~3200–3500 cm⁻¹) .

- Mass Spectrometry : For molecular weight confirmation and fragmentation pattern analysis .

Q. How can researchers screen the biological activity of this compound?

Preliminary assays include:

- Enzyme Inhibition Studies : Testing against tyrosinase or melanogenesis-related proteins (TRP-1, TRP-2) using protocols similar to those in , where phenolic derivatives were evaluated for melanin synthesis modulation.

- Cytotoxicity Assays : MTT-based viability tests on cell lines (e.g., used HaCaT keratinocytes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of oxadiazinone derivatives?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol.

- Catalysis : Acidic (e.g., p-TsOH) or basic (e.g., DBU) catalysts can accelerate ring closure. highlights the use of chloroacetamide with oxalyl chloride for analogous heterocycles, suggesting similar strategies for oxadiazinones .

- Temperature Control : Reflux at 80–100°C balances reactivity and decomposition risks ().

Q. What strategies resolve contradictions in NMR data during structural elucidation?

- Variable Temperature NMR : To assess dynamic effects (e.g., tautomerism) that may obscure proton signals.

- X-ray Crystallography : Definitive structural confirmation, as demonstrated in for imidazole-oxadiazole hybrids.

- DFT Calculations : Predict NMR chemical shifts and compare with experimental data (e.g., reports 13C NMR peaks at 166.8–171.4 ppm for carbonyl groups) .

Q. How do substituents on the phenyl ring influence the stability of oxadiazinone derivatives?

- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups (: 3d, 4e) enhance thermal stability (higher melting points: 210–248°C) but may reduce solubility.

- Hydroxyl Groups : Increase hydrogen-bonding potential, improving crystallinity but requiring protection during synthesis to avoid oxidation .

Q. What computational methods aid in predicting the reactivity of 2-(2-hydroxyphenyl)-oxadiazinone?

- Molecular Docking : To simulate interactions with biological targets (e.g., tyrosinase in ).

- Reaction Pathway Modeling : Tools like Gaussian or ORCA can model cyclocondensation transition states, identifying energy barriers and optimal conditions .

Methodological Considerations

Q. How should researchers handle discrepancies in spectral data across studies?

- Cross-Validation : Compare data with structurally similar compounds (e.g., ’s 3c vs. 3g).

- Isotopic Labeling : Deuterated analogs (e.g., ’s D6-labeled thiazine) can clarify ambiguous proton assignments .

- Collaborative Reproducibility : Replicate experiments under varied conditions to identify environmental influences (e.g., humidity, solvent purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.